
1,3-Distearoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Distearoyl-2-chloropropanediol: is a chemical compound with the molecular formula C39H75ClO4 and a molecular weight of 643.46 g/mol . It is also known by other names such as Octadecanoic acid, 2-chloro-1,3-propanediyl ester and Stearic acid, 2-chlorotrimethylene ester . This compound belongs to the category of 2-Chloropropanediols (2-MCPD) and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Distearoyl-2-chloropropanediol typically involves the esterification of stearic acid with 2-chloropropane-1,3-diol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation units to purify the final product . The industrial production methods are designed to maximize yield and ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Distearoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield stearic acid and 2-chloropropane-1,3-diol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols .
Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the ester bonds.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are stearic acid and 2-chloropropane-1,3-diol .
Scientific Research Applications
1,3-Distearoyl-2-chloropropanediol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.
Mechanism of Action
The mechanism of action of 1,3-Distearoyl-2-chloropropanediol involves its interaction with biological membranes and proteins . The compound can integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, it can interact with enzymes and receptors , modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Distearoyl-3-chloropropanediol
- 1,3-Distearoyl-2-chloropropanediol-D5
- 1-Linoleoyl-2-chloropropanediol
Uniqueness
This compound is unique due to its specific chlorine substitution at the 2-position of the propanediol backbone . This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
(2-chloro-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 |
InChI Key |
PYMWUYDMRZYIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


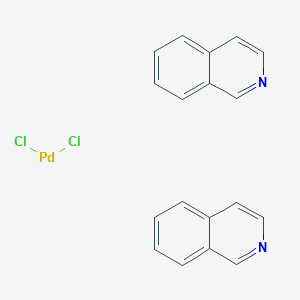
![Methyl 7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12318141.png)
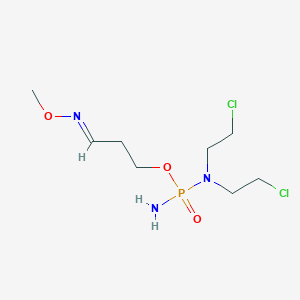
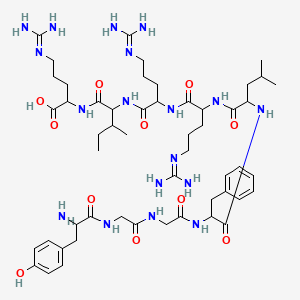
![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)
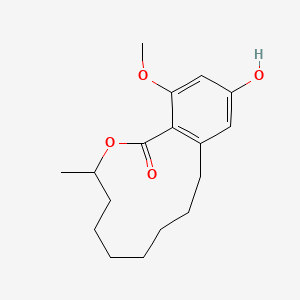
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)


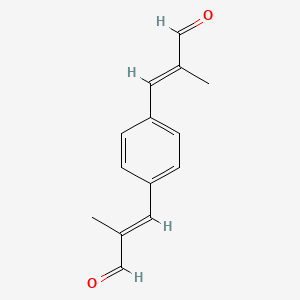
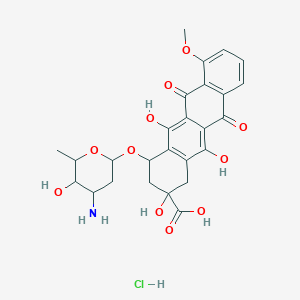
![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)
